

use of butylammonium chloride in extractive-oxidative desulfurization

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Compound of Interest

Compound Name: Butylammonium chloride

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Application Note & Protocol

Topic: Application of **Butylammonium Chloride** in Extractive-Oxidative Desulfurization of Liquid Fuels

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Cleaner Fuels

The stringent global regulations on the sulfur content in liquid fuels have catalyzed a paradigm shift in desulfurization technologies.^{[1][2][3]} Historically, hydrodesulfurization (HDS) has been the cornerstone of refinery operations.^{[1][2]} However, its efficacy diminishes when targeting refractory aromatic sulfur compounds like dibenzothiophene (DBT) and its derivatives, which are sterically hindered. Furthermore, the high temperatures, pressures, and hydrogen consumption associated with deep HDS of these compounds escalate operational costs and environmental impact.^{[1][2]}

This has paved the way for innovative approaches, among which Extractive-Oxidative Desulfurization (EO-DS) has emerged as a promising alternative.^{[4][5]} EO-DS operates under milder conditions and circumvents the need for gaseous hydrogen.^[4] The process hinges on a dual-action solvent system that first selectively oxidizes the sulfur-containing compounds to their corresponding sulfoxides and sulfones. This oxidation significantly increases their polarity, facilitating their subsequent extraction from the nonpolar fuel matrix.^[4]

Ionic liquids (ILs) and deep eutectic solvents (DESs) have garnered significant attention as potent agents in EO-DS, acting as both catalysts and extractants.[1][2][6][7] Among these, protic ionic liquids like **butylammonium chloride** offer a compelling combination of efficacy, cost-effectiveness, and favorable environmental profile. This application note provides a comprehensive guide to the principles and practical application of **butylammonium chloride** in the EO-DS of model liquid fuels.

The Dual Role of Butylammonium Chloride in EO-DS

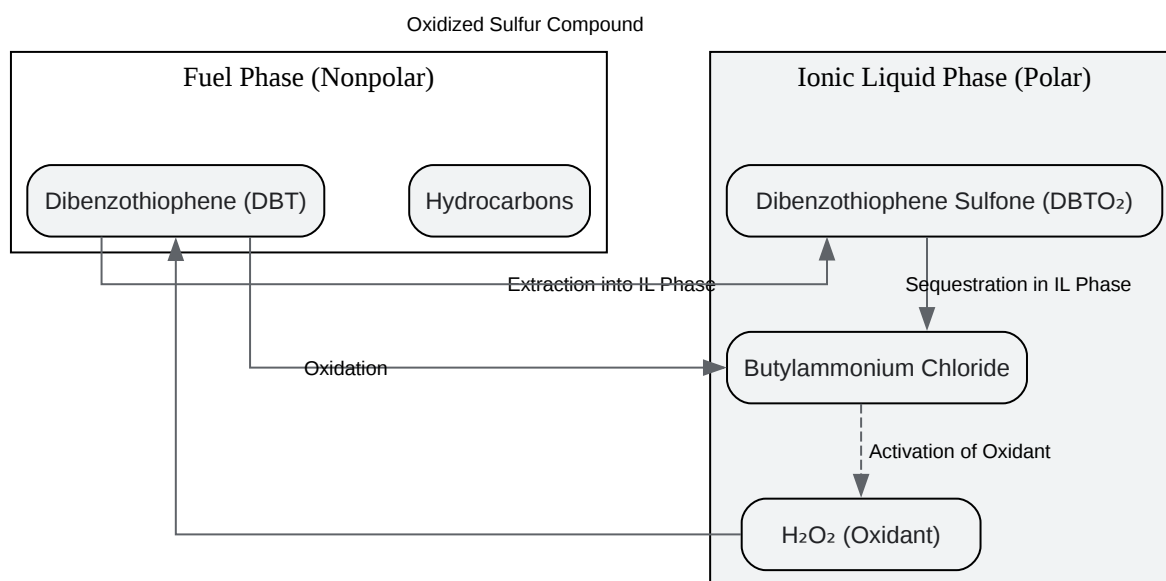
Butylammonium chloride, a protic ionic liquid, functions as a bifunctional agent in the EO-DS process. Its efficacy stems from the synergistic interplay of its constituent ions and their interaction with the sulfur compounds and the oxidant.

Mechanism of Action

The EO-DS process using **butylammonium chloride** can be conceptualized in two primary stages:

- **Oxidation:** The initial and rate-determining step is the oxidation of organosulfur compounds. In the presence of an oxidant like hydrogen peroxide (H_2O_2), **butylammonium chloride** is believed to facilitate the formation of a more potent oxidizing species. The acidic proton of the butylammonium cation can activate the H_2O_2 , enhancing its oxidative power. This activated oxidant then attacks the electron-rich sulfur atom in compounds like DBT, converting them to the more polar dibenzothiophene sulfoxide (DBTO) and subsequently to dibenzothiophene sulfone (DBTO₂).
- **Extraction:** The in-situ generated sulfoxides and sulfones, with their increased polarity, exhibit a much higher affinity for the ionic liquid phase compared to the surrounding nonpolar hydrocarbon fuel matrix.[6][7] The butylammonium cations and chloride anions create a polar environment that effectively sequesters these oxidized sulfur species. The extraction is driven by strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, between the ionic liquid and the sulfones.[8]

The overall process can be visualized as a phase-transfer catalysis system where the sulfur compounds are transferred from the fuel phase to the ionic liquid phase, oxidized, and then retained in the ionic liquid phase.



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Caption: Mechanism of Extractive-Oxidative Desulfurization using **Butylammonium Chloride**.

Experimental Protocols

Materials and Equipment

- Reagents:
 - Butylamine (≥99%)
 - Hydrochloric acid (37%)
 - n-Octane (as model fuel, ≥99%)
 - Dibenzothiophene (DBT, 98%)

- Hydrogen peroxide (30% w/w aqueous solution)
- Toluene (for analysis, HPLC grade)
- Equipment:
 - Round-bottom flask with reflux condenser
 - Magnetic stirrer with heating plate
 - Rotary evaporator
 - Separatory funnel
 - Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)
 - Analytical balance

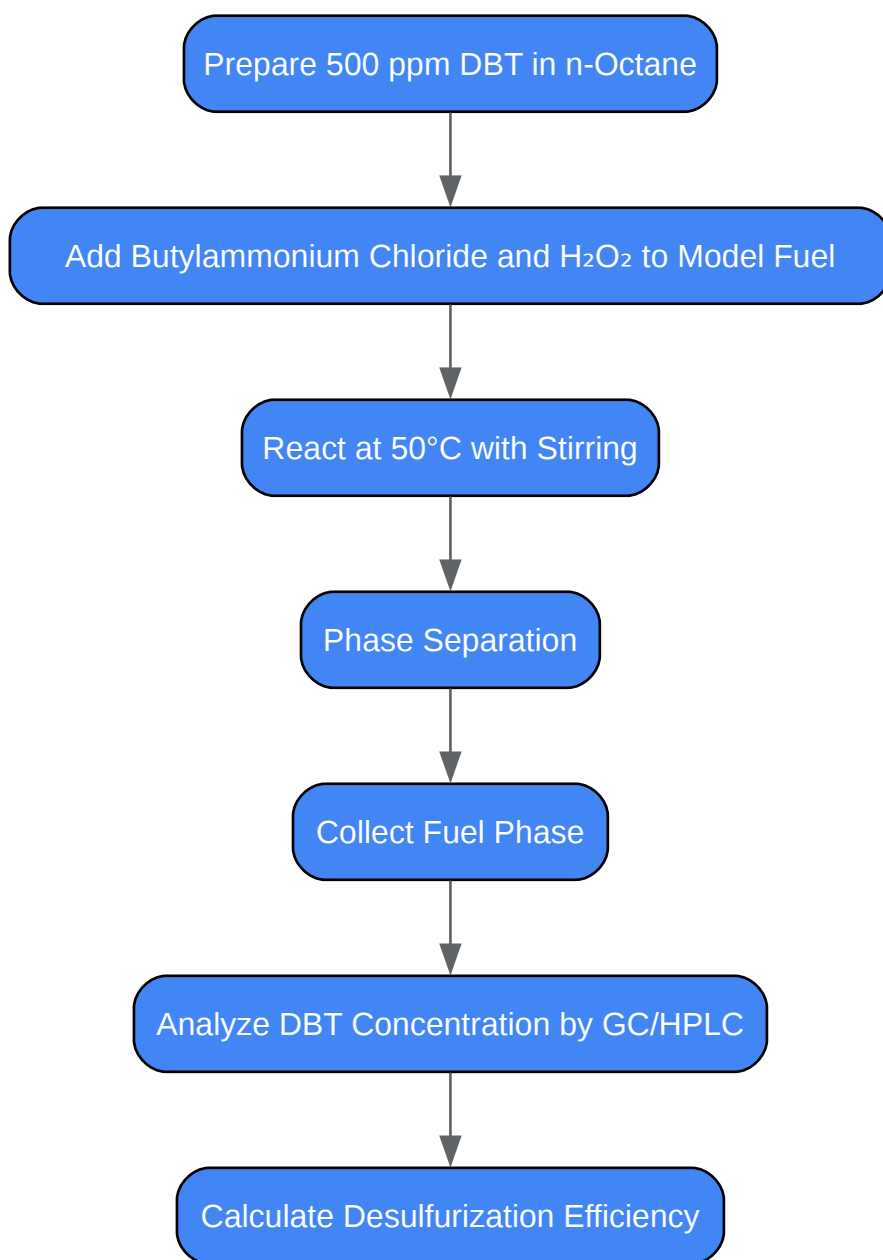
Protocol 1: Synthesis of Butylammonium Chloride

- Reaction Setup: In a well-ventilated fume hood, place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.
- Acid Addition: Slowly add 50 mL of concentrated hydrochloric acid to the flask.
- Amine Addition: While stirring vigorously, add an equimolar amount of butylamine dropwise to the cooled acid. The reaction is exothermic, so maintain the temperature below 20°C.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
- Solvent Removal: Remove the excess water and any unreacted starting materials using a rotary evaporator at 60°C under reduced pressure until a viscous liquid or solid is obtained.
- Drying: Dry the resulting **butylammonium chloride** in a vacuum oven at 50°C for 24 hours to remove any residual moisture. The final product should be a white crystalline solid.

- Characterization: Confirm the structure and purity of the synthesized **butylammonium chloride** using ^1H NMR and FT-IR spectroscopy.

Protocol 2: Extractive-Oxidative Desulfurization of Model Fuel

- Preparation of Model Fuel: Prepare a stock solution of model fuel by dissolving a known amount of dibenzothiophene (DBT) in n-octane to achieve a sulfur concentration of 500 ppm.
- Reaction Setup: In a 50 mL sealed vial, add 10 mL of the model fuel.
- Addition of EO-DS System: Add the desired amount of **butylammonium chloride** (e.g., a 1:5 mass ratio of IL to fuel) and hydrogen peroxide. The molar ratio of H_2O_2 to sulfur (O/S ratio) is a critical parameter to optimize, typically starting at 4:1.^[9]
- Reaction: Place the vial in a preheated water bath on a magnetic stirrer set to the desired temperature (e.g., 50°C) and stir at a constant speed (e.g., 300 rpm) for the specified reaction time (e.g., 60 minutes).
- Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow the phases to separate. The upper phase is the desulfurized model fuel, and the lower phase is the **butylammonium chloride** containing the oxidized sulfur compounds.
- Sample Collection: Carefully collect the upper fuel phase for analysis.
- Analysis: Dilute an aliquot of the treated fuel phase with toluene and analyze the concentration of DBT using GC-FID or HPLC to determine the desulfurization efficiency.
- Calculation of Desulfurization Efficiency:
 - Desulfurization Efficiency (%) = $[(C_0 - C_t) / C_0] \times 100$
 - Where C_0 is the initial concentration of DBT and C_t is the concentration of DBT at time t.



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Caption: Experimental Workflow for Extractive-Oxidative Desulfurization.

Optimization of Process Parameters

The efficiency of the EO-DS process is influenced by several key parameters. A systematic optimization of these variables is crucial for achieving maximum sulfur removal.

Parameter	Range	Rationale
Temperature (°C)	30 - 70	Higher temperatures can increase reaction rates but may also lead to the decomposition of H ₂ O ₂ . [10]
O/S Molar Ratio	2:1 - 8:1	A sufficient amount of oxidant is necessary for complete oxidation of sulfur compounds. [9]
IL to Fuel Mass Ratio	1:10 - 1:2	A higher amount of ionic liquid enhances the extraction efficiency but needs to be balanced with process economics.
Reaction Time (min)	15 - 120	The reaction time should be sufficient to achieve maximum conversion and extraction. [9]

Recyclability of Butylammonium Chloride

A significant advantage of using ionic liquids is their potential for recycling and reuse. After the extraction process, the **butylammonium chloride** phase, now containing the oxidized sulfur compounds, can be regenerated.

Protocol 3: Regeneration of Butylammonium Chloride

- **Extraction of Sulfones:** The spent ionic liquid phase is washed with a suitable solvent like ethyl acetate to extract the dissolved sulfones.
- **Solvent Removal:** The ethyl acetate is then removed by rotary evaporation, leaving behind the purified sulfones.
- **Drying of Ionic Liquid:** The washed **butylammonium chloride** is dried under vacuum to remove any residual solvent.

- Reuse: The regenerated ionic liquid can then be reused in subsequent EO-DS cycles. The desulfurization efficiency should be monitored over several cycles to assess the stability and performance of the recycled ionic liquid. Studies on similar systems have shown that the desulfurization efficiency can be maintained for several cycles.[9]

Conclusion

Butylammonium chloride demonstrates significant potential as an effective and reusable agent for the extractive-oxidative desulfurization of liquid fuels. Its dual functionality as both a catalyst for the oxidation of sulfur compounds and an extractant for the resulting sulfones, coupled with its favorable environmental profile, positions it as a promising candidate for next-generation clean fuel technologies. The protocols and data presented in this application note provide a robust framework for researchers and scientists to explore and optimize the use of **butylammonium chloride** in EO-DS applications. Further research could focus on scaling up the process and evaluating its performance on real-world fuel feedstocks.

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